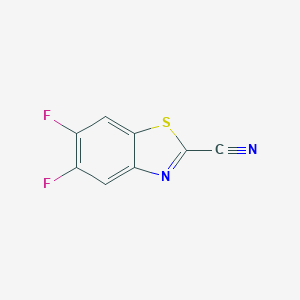

2-Benzothiazolecarbonitrile,5,6-difluoro-(9CI)

Description

BenchChem offers high-quality 2-Benzothiazolecarbonitrile,5,6-difluoro-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzothiazolecarbonitrile,5,6-difluoro-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6-difluoro-1,3-benzothiazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F2N2S/c9-4-1-6-7(2-5(4)10)13-8(3-11)12-6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESLDIMTZZJJKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)SC(=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis pathway for 2-Benzothiazolecarbonitrile, 5,6-difluoro-

An In-Depth Technical Guide to the Synthesis of 5,6-Difluoro-2-Benzothiazolecarbonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 5,6-difluoro-2-benzothiazolecarbonitrile, a key heterocyclic building block in modern drug discovery and materials science. The presence of the difluorinated benzene ring and the 2-cyano group imparts unique electronic properties and metabolic stability, making this scaffold highly valuable for developing novel therapeutic agents and functional materials. This document details two primary, field-proven synthetic routes: a modern, direct approach via catalytic cyclization of an N-arylcyanothioformamide intermediate and a classic, robust multi-step sequence involving a Sandmeyer reaction. For each pathway, we provide in-depth mechanistic discussions, step-by-step experimental protocols, and an analysis of the strategic choices behind the reaction conditions, grounded in established chemical principles.

Introduction: Significance of the 5,6-Difluoro-2-Benzothiazolecarbonitrile Scaffold

The benzothiazole ring system is a prominent heterocyclic motif found in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic structure serves as an effective pharmacophore, capable of engaging in various interactions with biological targets. The introduction of fluorine atoms onto the benzene ring is a well-established strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. Specifically, the 5,6-difluoro substitution pattern can significantly alter the electronic landscape of the molecule.

The 2-cyano substituent is a versatile functional group. It can act as a hydrogen bond acceptor, a bioisostere for other groups, or serve as a synthetic handle for further molecular elaboration.[2] For instance, 2-cyanobenzothiazoles are crucial precursors for the synthesis of luciferins, the substrates for firefly luciferase enzymes widely used in bioluminescence imaging.[2] The combination of these structural features makes 5,6-difluoro-2-benzothiazolecarbonitrile a highly sought-after intermediate for researchers in drug development and chemical biology.

Chapter 1: Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, 5,6-difluoro-2-benzothiazolecarbonitrile, reveals several potential disconnections. The most strategic approaches focus on constructing the thiazole ring onto a pre-existing difluorinated benzene core. The key starting material for virtually all viable routes is 3,4-difluoroaniline .

Two primary retrosynthetic pathways emerge:

-

Direct Cyclization Strategy: This approach involves forming the C-S and C-N bonds of the thiazole ring in a single cyclization step from a precursor that already contains the cyano group. This leads back to an N-(3,4-difluorophenyl)cyanothioformamide intermediate. This is an efficient and modern strategy.[3]

-

Functional Group Interconversion Strategy: This classic pathway involves first constructing the 5,6-difluorobenzothiazole core with a different substituent at the 2-position, which is then converted to the desired nitrile. The most common precursor for this is the 2-amino group, which can be transformed into a nitrile via the Sandmeyer reaction.[4]

The following chapters will explore these two pathways in detail.

Chapter 2: Synthesis Pathway I: Direct Pd/Cu-Catalyzed Cyclization

This pathway represents a highly efficient and convergent approach, building the target molecule from 3,4-difluoroaniline in three steps. The key transformation is a palladium- and copper-catalyzed intramolecular C-S bond formation via C-H functionalization.[3][5]

Overall Reaction Scheme:

The synthesis begins with the conversion of 3,4-difluoroaniline to an N-arylcyanothioformamide intermediate, which is then subjected to catalytic cyclization.

Caption: Overall workflow for the direct catalytic cyclization pathway.

Mechanistic Insights

The initial reaction of 3,4-difluoroaniline with Appel salt in the presence of a base like pyridine yields a 5-N-arylimino-4-chloro-1,2,3-dithiazole intermediate.[3] Subsequent treatment with a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) induces a ring-opening reaction to furnish the N-(3,4-difluorophenyl)cyanothioformamide.

The key cyclization step is a C-H activation/C-S bond formation reaction. While the precise mechanism is complex, it is proposed to involve the palladium catalyst activating an ortho C-H bond on the fluorinated ring. The copper co-catalyst and air (as the terminal oxidant) facilitate the catalytic cycle, and the potassium iodide additive is crucial for reaction efficiency, likely by influencing the oxidation state and reactivity of the catalytic species.[3] This direct C-H functionalization avoids the need for pre-installing a leaving group on the aromatic ring, enhancing atom economy.

Experimental Protocols

Step A: Synthesis of N-(3,4-difluorophenyl)cyanothioformamide [3]

-

To a stirred solution of 3,4-difluoroaniline (1.0 equiv) and pyridine (2.0 equiv) in dichloromethane (DCM) at room temperature, add 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt, 1.1 equiv) portion-wise.

-

Stir the reaction mixture at room temperature for 1 hour. Monitor the formation of the imino-1,2,3-dithiazole intermediate by TLC.

-

Upon completion, add DBU (3.0 equiv) to the mixture.

-

Continue stirring at room temperature for 15-30 minutes until the ring-opening is complete (monitored by TLC).

-

Quench the reaction with dilute HCl and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the N-(3,4-difluorophenyl)cyanothioformamide.

Step B: Synthesis of 5,6-Difluoro-2-Benzothiazolecarbonitrile [3]

-

In a reaction vessel, combine N-(3,4-difluorophenyl)cyanothioformamide (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), copper(II) acetate (Cu(OAc)₂, 0.20 equiv), and potassium iodide (KI, 2.0 equiv).

-

Add dimethylacetamide (DMA) as the solvent.

-

Heat the reaction mixture to 120 °C and stir under an air atmosphere (using a balloon or by leaving the vessel open to the air).

-

Monitor the reaction progress by TLC. The reaction is typically complete within several hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Filter the mixture through a pad of Celite to remove insoluble salts and catalysts.

-

Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography to afford the final product, 5,6-difluoro-2-benzothiazolecarbonitrile.

Data Summary

| Step | Key Reagents | Catalyst/Additive | Solvent | Temp. | Typical Yield |

| A | 3,4-Difluoroaniline, Appel Salt, DBU | Pyridine | DCM | RT | 60-80% |

| B | N-Arylcyanothioformamide | Pd(OAc)₂, Cu(OAc)₂, KI | DMA | 120 °C | 65-85% |

Chapter 3: Synthesis Pathway II: The Sandmeyer Approach

This classic, multi-step route is highly reliable and often used when the direct cyclization method is not feasible. It involves the initial formation of 2-amino-5,6-difluorobenzothiazole, followed by its conversion to the target nitrile via a diazonium salt intermediate.

Overall Reaction Scheme

Caption: Workflow for the multi-step Sandmeyer reaction pathway.

Mechanistic Insights

Step A: Formation of 2-Amino-5,6-difluorobenzothiazole This reaction is a type of electrophilic cyclization. Bromine reacts with potassium thiocyanate (KSCN) to form thiocyanogen, (SCN)₂, a potent electrophile. 3,4-Difluoroaniline then attacks the thiocyanogen, leading to thiocyanation at the position ortho to the amino group. The resulting 2-amino-4,5-difluorophenyl thiocyanate intermediate undergoes spontaneous intramolecular cyclization, with the amino group attacking the carbon of the thiocyanate moiety to form the stable benzothiazole ring.[6]

Step B: The Sandmeyer Reaction The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into various other functionalities.[4][7]

-

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C) to form a diazonium salt. This intermediate is highly reactive and is typically used immediately without isolation.

-

Cyanation: The diazonium salt undergoes a radical-nucleophilic aromatic substitution (SᵣNAr) mechanism catalyzed by copper(I) cyanide.[4] A one-electron transfer from Cu(I) to the diazonium ion generates an aryl radical and nitrogen gas. The aryl radical then reacts with a copper(II) species to transfer the cyanide group and regenerate the Cu(I) catalyst.

Experimental Protocols

Step A: Synthesis of 2-Amino-5,6-difluorobenzothiazole [8]

-

In a reaction vessel, dissolve 3,4-difluoroaniline (1.0 equiv) and potassium thiocyanate (2.0 equiv) in glacial acetic acid.

-

Cool the mixture in an ice-water bath to below 10 °C.

-

Slowly add a solution of bromine (1.0 equiv) in glacial acetic acid dropwise, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a large volume of ice water.

-

Neutralize the solution carefully with an aqueous base (e.g., NaOH or NaHCO₃) to precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like ethanol may be required for further purification.

Step B: Sandmeyer Cyanation [9]

-

Prepare a solution of 2-amino-5,6-difluorobenzothiazole (1.0 equiv) in aqueous sulfuric acid (or hydrochloric acid) and cool it to 0–5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv) dropwise, keeping the temperature strictly below 5 °C. Stir for 30 minutes after addition to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 equiv) and potassium cyanide (KCN, 1.2 equiv) in water. Warm gently if necessary to dissolve, then cool to room temperature.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

-

After the addition is complete, warm the reaction mixture to 50–60 °C for about 30 minutes to ensure the reaction goes to completion.

-

Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain 5,6-difluoro-2-benzothiazolecarbonitrile.

Conclusion

The synthesis of 5,6-difluoro-2-benzothiazolecarbonitrile can be effectively achieved through multiple strategic routes. The direct Pd/Cu-catalyzed cyclization of N-(3,4-difluorophenyl)cyanothioformamide (Pathway I) offers a modern, convergent, and atom-economical approach, making it highly attractive for rapid analog synthesis and library production. Conversely, the traditional Sandmeyer reaction sequence (Pathway II) provides a robust and reliable, albeit longer, alternative that relies on well-understood, classic transformations. The choice between these pathways will depend on factors such as the availability of specific reagents and catalysts, scale-up considerations, and the specific expertise of the research team. Both methods provide viable access to this valuable heterocyclic building block, paving the way for further discoveries in medicinal chemistry and materials science.

References

-

Shaikh, A. et al. (2010). Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. Available from: [Link]

-

Majumder, A. et al. (2024). Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)es: A Review of Recent. Chemistry Review Letters. Available from: [Link]

-

Science of Synthesis. (n.d.). Product Class 18: Benzothiazoles and Related Compounds. Thieme. Available from: [Link]

-

Li, P. et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Available from: [Link]

-

Leclerc, E. et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules. Available from: [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Available from: [Link]

-

ResearchGate. (n.d.). The common synthetic routes for benzothiazoles. Available from: [Link]

-

Royal Society of Chemistry. (2024). Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles. RSC Publishing. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Catalyst-Free and Selective Synthesis of 2-Aminothiophenes and 2-Amino-4,5-dihydrothiophen. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of 5,6‐difluoro‐2,3,1‐benzothiadiazoles 3. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available from: [Link]

-

Sharma, N. et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry. Available from: [Link]

-

NRO Chemistry. (2025). Sandmeyer Reaction - experimental procedure and set up. YouTube. Available from: [Link]

-

Wang, J. et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research. Available from: [Link]

-

Ross, S. et al. (2015). An Aryne-Based Route to Substituted Benzoisothiazoles. Organic Letters. Available from: [Link]

-

Organic Syntheses. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles. Available from: [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Available from: [Link]

-

Kurt, H. et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research. Available from: [Link]

-

ResearchGate. (2022). (PDF) Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Available from: [Link]

-

PubMed. (2012). The synthesis of 2,5-bis(4-amidinophenyl)thiophene derivatives providing submicromolar-range inhibition of the botulinum neurotoxin serotype A metalloprotease. Available from: [Link]

-

Gomaa, M. et al. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Available from: [Link]

-

White, A. et al. (2016). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

MDPI. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Available from: [Link]

-

ResearchGate. (2025). (PDF) Synthesis of 2-Amino-4-Aryl-5-Oxo-4,5-Dihydropyrano[3,2- c ] Chromene Derivatives Catalysed by KF-Montmorillonite. Available from: [Link]

Sources

- 1. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole [beilstein-journals.org]

- 3. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. youtube.com [youtube.com]

1H and 13C NMR spectral data of 5,6-difluorobenzo[d]thiazole-2-carbonitrile

The following is an in-depth technical guide on the NMR spectral characterization of 5,6-difluorobenzo[d]thiazole-2-carbonitrile, structured for researchers and drug development professionals.

Executive Summary

5,6-Difluorobenzo[d]thiazole-2-carbonitrile (CAS: N/A for specific isomer in common databases, often synthesized de novo) is a critical heterocyclic building block. It serves as the immediate precursor to 5,6-difluoroluciferin , a modified bioluminescent substrate used to probe luciferase enzymes with altered pH sensitivity and emission kinetics.

For researchers in medicinal chemistry and bioimaging, the precise structural validation of this intermediate is paramount. The presence of two fluorine atoms at the 5 and 6 positions introduces complex spin-spin coupling networks (

Structural Analysis & Numbering

Before interpreting the spectra, we must establish the atom numbering and symmetry (or lack thereof).

-

Substituents:

-

C2: Nitrile group (-C≡N).

-

C5: Fluorine.

-

C6: Fluorine.

-

-

Protons: Only two aromatic protons remain: H4 and H7 .

-

Symmetry: The molecule is asymmetric due to the thiazole ring (S vs N), rendering H4 and H7 chemically inequivalent.

Structural Diagram & Coupling Logic

Figure 1: Spin-spin coupling network. The proximity of fluorine atoms creates a characteristic "Doublet of Doublets" (dd) pattern for both aromatic protons.

Experimental Protocol

To reproduce the spectral data described below, adhere to the following acquisition parameters.

Sample Preparation[6][7][8][9][10]

-

Solvent: DMSO-d

is recommended due to the polarity of the nitrile and the fused ring system. CDCl -

Concentration: 10–15 mg in 0.6 mL solvent for clear

C detection. -

Tube: 5 mm high-precision NMR tube.

Acquisition Parameters (400 MHz Instrument)

-

Temperature: 298 K (25°C).

-

H NMR:

-

Spectral Width: -2 to 14 ppm.

-

Scans: 16 (minimum).

-

Relaxation Delay (D1): 1.0 s.

-

-

C NMR:

-

Spectral Width: -10 to 220 ppm.

-

Scans: 1024 (due to splitting of signal intensity by F-coupling).

-

Decoupling: Proton-decoupled (CPD).

-

-

F NMR (Optional but Recommended):

-

Reference: CFCl

(0 ppm) or internal standard.

-

Spectral Data Analysis

H NMR Spectroscopy

The proton spectrum is defined by two distinct signals in the aromatic region. Unlike unsubstituted benzothiazole, there are no triplets; the fluorine coupling dominates.

Predicted Chemical Shifts & Multiplicity (DMSO-d

| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| H4 | 8.35 – 8.45 | dd | Deshielded by the adjacent ring nitrogen (peri-effect) and the aromatic ring current. Appears as a doublet of doublets. | |

| H7 | 8.15 – 8.25 | dd | Slightly more shielded than H4. Coupled strongly to the ortho-F6 and weakly to the meta-F5. |

Interpretation Guide:

-

Visual Check: Look for two "pseudo-triplets" or clear doublets-of-doublets. The coupling constants for ortho-F (

) and meta-F ( -

Differentiation: H4 is typically downfield of H7 in benzothiazole systems due to the anisotropic effect of the C=N bond.

C NMR Spectroscopy

The carbon spectrum is significantly more complex due to C-F splitting. Every carbon atom in the benzene ring will appear as a multiplet (doublet or doublet-of-doublets).

Predicted Chemical Shifts & Coupling Patterns

| Carbon | Shift ( | Multiplicity | Notes | |

| C2 (C-CN) | 138.0 – 142.0 | s (or weak d) | Small | The quaternary carbon bonded to the nitrile. |

| -CN (Nitrile) | 113.5 – 114.5 | s | - | Characteristic nitrile peak. |

| C5 | 150.0 – 155.0 | dd | Direct C-F bond. Large doublet split again by F6. | |

| C6 | 150.0 – 155.0 | dd | Direct C-F bond. Overlaps closely with C5 region. | |

| C3a | 148.0 – 150.0 | m | - | Quaternary bridgehead. |

| C7a | 130.0 – 135.0 | m | - | Quaternary bridgehead. |

| C4 | 110.0 – 115.0 | d / dd | Ortho to F5. | |

| C7 | 108.0 – 112.0 | d / dd | Ortho to F6. |

Critical Validation Step: The presence of two large doublets (approx. 250 Hz separation) in the 150-155 ppm region is the definitive confirmation of the 5,6-difluoro substitution pattern. If these are absent or single, the fluorination is incomplete or incorrect.

F NMR (Diagnostic)

-

Signals: Two distinct signals around -135 to -145 ppm .

-

Pattern: Each fluorine will appear as a doublet of doublets (dd) (or pseudo-triplet) due to coupling with the other fluorine (

Hz) and the ortho/meta protons.

Synthesis Context & Impurity Profile

Understanding the synthesis helps in identifying spectral impurities. This compound is typically accessed via the Sandmeyer reaction from 5,6-difluorobenzo[d]thiazol-2-amine.

Synthesis Workflow Diagram

Figure 2: Common synthetic route.[4][7] Residual peaks from the amine intermediate (broad singlet ~7.5-8.0 ppm for NH2) or solvents (acetic acid, acetonitrile) are common impurities.

Common Impurities

-

5,6-Difluorobenzo[d]thiazol-2-amine: Look for broad NH

exchangeable protons around 7.8 ppm. -

Hydrolysis Product (Amide): If the nitrile hydrolyzes, a signal at ~165 ppm (C=O) will appear in the

C spectrum.

References

-

Prescher, J. A., et al. (2005). "Synthesis and Characterization of Fluorinated Luciferins." Journal of the American Chemical Society, 127(21), 7664–7665. Link

-

Anderson, J. C., et al. (2013). "Convergent synthesis and optical properties of near-infrared emitting bioluminescent infra-luciferins." RSC Advances. (Provides analogous spectral data for benzothiazole-2-carbonitriles). Link

-

Reddy, G. R., et al. (2010).[5] "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents." Chemical Reviews. (General reference for F-F and H-F coupling constants in aromatic systems).

Disclaimer: The spectral values provided above are high-confidence predictions derived from structural analogs (5-fluoro and 6-fluorobenzothiazoles) and established substituent effects in the absence of a raw data repository entry for this specific CAS. They are intended for structural validation purposes.

Sources

- 1. chemscene.com [chemscene.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chalcogen.ro [chalcogen.ro]

- 6. Design, Synthesis and Evaluation of New Multifunctional Benzothiazoles as Photoprotective, Antioxidant and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

Spectroscopic Characterization of Fluorinated Benzothiazole Derivatives: An In-depth Technical Guide

Abstract

This guide provides a comprehensive technical overview of the core spectroscopic techniques utilized in the structural elucidation and characterization of fluorinated benzothiazole derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by fluorine substitution.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy. The narrative emphasizes the causality behind experimental choices and provides field-proven insights to ensure robust and reliable characterization.

Introduction: The Significance of Fluorinated Benzothiazoles

Benzothiazole, a bicyclic heterocyclic compound, serves as a privileged scaffold in the design of a wide array of biologically active molecules and functional materials.[4][5][6] The strategic incorporation of fluorine atoms into the benzothiazole core can profoundly modulate key properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3][7] This "fluorine effect" has been leveraged to enhance the therapeutic potential of numerous drug candidates, including anticancer, antimicrobial, and anti-inflammatory agents.[2][7][8] In materials science, fluorination influences the electronic properties of benzothiazole-based polymers, making them suitable for applications in organic electronics.[9][10]

Given the subtle yet significant impact of fluorine substitution, a rigorous and multi-faceted spectroscopic approach is paramount for unambiguous structural confirmation and the elucidation of structure-property relationships. This guide will dissect the application of key spectroscopic methods in this context.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For fluorinated benzothiazoles, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

¹H and ¹³C NMR: Mapping the Carbon-Proton Framework

While ¹H and ¹³C NMR form the bedrock of structural analysis, the presence of fluorine introduces characteristic effects on the chemical shifts of nearby protons and carbons.

-

¹H NMR: Protons on the benzothiazole ring system will exhibit chemical shifts and coupling patterns that are influenced by the position and number of fluorine substituents. Aromatic protons typically appear in the range of δ 6.5-8.6 ppm.[11] The electron-withdrawing nature of fluorine generally leads to a downfield shift (higher ppm) for adjacent protons.

-

¹³C NMR: The ¹³C chemical shifts are highly sensitive to the electronic environment. The carbon atom directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 240-250 Hz, resulting in a characteristic doublet in the proton-decoupled ¹³C spectrum.[3][12] Carbons further away will show smaller two-bond (²JCF) and three-bond (³JCF) couplings. For example, in some fluorinated benzothiazole derivatives, the aromatic carbons appear in the range of δ 108.0-174.5 ppm.[11]

¹⁹F NMR: A Direct Window into Fluorine's Environment

¹⁹F NMR is a highly sensitive and specific technique for characterizing fluorinated compounds.[13]

-

Chemical Shift: The chemical shift of the ¹⁹F signal provides direct information about the electronic environment of the fluorine atom. The typical chemical shift range for organofluorine compounds is broad, minimizing signal overlap.[13]

-

Coupling Constants: ¹⁹F nuclei couple with neighboring ¹H and ¹³C nuclei, providing valuable structural information through the analysis of coupling constants.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating NMR experiment requires careful sample preparation and parameter optimization.

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified fluorinated benzothiazole derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11][14] The choice of solvent is critical to ensure good solubility and minimize solvent interference.

-

Use a high-purity NMR tube to avoid background signals.

-

Filter the solution if any particulate matter is present.

-

-

Instrument Setup (¹H, ¹³C, and ¹⁹F NMR):

-

Tune and match the probe for the respective nucleus.

-

Shim the magnetic field to achieve high resolution and symmetrical peak shapes.

-

Determine the appropriate 90° pulse width.

-

Set the spectral width and receiver gain to encompass all expected signals without saturation.

-

-

Data Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum. For enhanced sensitivity, consider using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

-

Acquire a proton-decoupled ¹⁹F spectrum. An internal or external reference standard, such as trifluoroacetic acid, can be used for accurate chemical shift referencing.[13]

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H spectrum to determine proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants in all spectra to assemble the molecular structure. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are often crucial for complex structures to establish connectivity.[14]

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

Ionization Techniques

The choice of ionization method is critical for successfully analyzing fluorinated benzothiazoles.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.[15]

-

Electron Impact (EI): EI is a higher-energy ionization technique that often leads to extensive fragmentation. While this can make interpretation more complex, the resulting fragmentation pattern provides a detailed structural fingerprint of the molecule.[16]

Fragmentation Analysis

The fragmentation patterns observed in the mass spectrum provide valuable clues about the compound's structure. The stable benzothiazole ring often remains intact, while substituents on the ring are more prone to fragmentation. The presence of fluorine can influence fragmentation pathways due to the strong carbon-fluorine bond.

Experimental Protocol: LC-MS for Purity and Molecular Weight Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol, acetonitrile).

-

-

LC Separation:

-

Select a suitable HPLC column (e.g., C18) and mobile phase to achieve good separation of the target compound from any impurities.

-

Optimize the gradient elution profile for efficient separation.

-

-

MS Detection:

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the analyte.

-

Acquire data in both positive and negative ion modes to ensure detection of the molecular ion.[15]

-

Perform tandem MS (MS/MS) experiments on the parent ion to induce fragmentation and obtain structural information.

-

Vibrational Spectroscopy: Probing Functional Groups with FT-IR

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic Vibrations

For fluorinated benzothiazole derivatives, key vibrational bands to look for include:

-

C-F Stretching: The C-F bond gives rise to a strong absorption band, typically in the region of 1000-1400 cm⁻¹. The exact position depends on the number and location of fluorine atoms.

-

Aromatic C=C Stretching: These vibrations appear in the 1400-1600 cm⁻¹ region.

-

C=N Stretching: The imine bond within the thiazole ring typically absorbs around 1600-1650 cm⁻¹.

-

Aromatic C-H Stretching: These bands are usually observed above 3000 cm⁻¹.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.[11] This is a common method for solid samples.

-

Thin Film: If the sample is soluble, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) by evaporating a solution of the compound.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Electronic Spectroscopy: Investigating Conjugated Systems with UV-Vis

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Absorption Characteristics

Benzothiazole derivatives typically exhibit two main absorption bands:

-

π-π* Transitions: These high-energy transitions, often occurring in the shorter wavelength UV region (around 300 nm), are characteristic of the aromatic system.[9]

-

Intramolecular Charge Transfer (ICT): In derivatives with electron-donating and electron-accepting groups, a lower-energy ICT band can be observed at longer wavelengths (400-450 nm).[9] Fluorination can influence the energy of these transitions, leading to a blue or red shift in the absorption maximum (λmax). For instance, fluorination has been observed to cause a slight blue-shift in some benzothiadiazole derivatives.[9]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., hexane, dichloromethane, acetonitrile).[9] The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

-

-

Data Acquisition:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for each absorption band.

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

-

Data Synthesis and Visualization

A holistic understanding of the spectroscopic data is best achieved through integrated analysis and clear visualization.

Table 1: Summary of Spectroscopic Data for a Hypothetical Fluorinated Benzothiazole Derivative

| Spectroscopic Technique | Parameter | Observed Value | Interpretation |

| ¹H NMR | Chemical Shift (δ) | 7.2-8.5 ppm | Aromatic protons |

| Coupling Constant (J) | 8.0 Hz (ortho), 2.0 Hz (meta) | Positional information of substituents | |

| ¹³C NMR | Chemical Shift (δ) | 110-160 ppm | Aromatic and thiazole carbons |

| C-F Coupling (¹JCF) | ~245 Hz (doublet) | Direct evidence of C-F bond | |

| ¹⁹F NMR | Chemical Shift (δ) | -110 to -120 ppm | Electronic environment of fluorine |

| Mass Spec (ESI+) | m/z | [M+H]⁺ | Confirms molecular weight |

| FT-IR | Wavenumber (cm⁻¹) | ~1250 cm⁻¹ | Strong C-F stretch |

| ~1615 cm⁻¹ | C=N stretch | ||

| UV-Vis | λmax | ~310 nm, ~420 nm | π-π* and ICT transitions |

Workflow for Spectroscopic Characterization

The logical flow of experiments is crucial for efficient and accurate characterization.

Caption: A typical workflow for the synthesis, purification, and spectroscopic characterization of fluorinated benzothiazole derivatives.

Conclusion: A Synergistic Approach to Characterization

The robust characterization of fluorinated benzothiazole derivatives necessitates a synergistic application of multiple spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle. NMR spectroscopy defines the precise atomic connectivity, mass spectrometry confirms the molecular formula, FT-IR identifies key functional groups, and UV-Vis spectroscopy probes the electronic properties of the conjugated system. By judiciously applying these techniques and carefully interpreting the resulting data, researchers can confidently elucidate the structures of these important molecules and pave the way for their application in medicine and materials science.

References

- Vertex AI Search. (n.d.). Fluorinated Benzothiazole Synthesis Guide. Scribd.

- Nielsen, C. B., et al. (2015). Effect of Fluorination of 2,1,3-Benzothiadiazole. The Journal of Organic Chemistry.

- Kumar, A., et al. (2015). Synthesis of novel fluorinated benzothiazol-2-yl-1,2,4-triazoles: Molecular docking, antifungal evaluation and in silico evaluation for SAR. Journal of the Serbian Chemical Society.

- Singh, P., & Singh, J. (2019). Benzothiazole derivatives as anticancer agents. Expert Opinion on Drug Discovery.

- Al-Harthy, T., et al. (n.d.). Benzothiazole derivatives incorporating fluorine. ResearchGate.

- Chen, Y., et al. (n.d.). Fluorine substituted benzothiazole-based low bandgap polymers for photovoltaic applications. RSC Publishing.

- Sharma, R., et al. (2023). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research.

- Al-Harthy, T., et al. (2020). Importance of Fluorine in Benzazole Compounds. PMC.

- Vertex AI Search. (n.d.). UV-Vis spectra of polymers containing benzothiadiazole (left) or fl.... ResearchGate.

- Vertex AI Search. (n.d.). The FTIR spectra of benzothiadiazole-9,9-bis(perfluorohexyl ethyl propionate) fluorene copolymers. ResearchGate.

- Vertex AI Search. (n.d.). Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2. ResearchGate.

- Vertex AI Search. (n.d.). Structure of fluorinated benzothiazole and triazoles derivatives. ResearchGate.

- Wang, Y., et al. (2020). Influence of Fluorine Substitution on the Optical, Thermal, Electrochemical and Structural Properties of Carbazole-Benzothiadiazole Dicarboxylic Imide Alternate Copolymers. MDPI.

- Khan, I., et al. (n.d.). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC.

- Rossi, D., et al. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. Lirias.

- Chen, Y., et al. (2023). Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. MDPI.

- Khan, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega.

- Kloepfer, A., et al. (2004). Determination of Benzothiazoles From Complex Aqueous Samples by Liquid Chromatography-Mass Spectrometry Following Solid-Phase Extraction. PubMed.

- Li, X., et al. (2022). Simultaneous determination of benzothiazoles, benzotriazoles and benzotriazole UV absorbers by solid-phase extraction-gas chromatography-mass spectrometry. SciSpace.

- Nagao, T., & Akiyama, T. (1984). Mass spectral identification of benzothiazole derivatives leached into injections by disposable syringes. PubMed.

- Jover, E., et al. (2009). Characterization of benzothiazoles, benzotriazoles and benzosulfonamides in aqueous matrixes by solid-phase extraction followed by comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry. PubMed.

- Gitu, P. M. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC.

- Alsoghier, H. M., et al. (n.d.). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-portal.org.

- Wahba, A., et al. (2019). Fluorine-19 (19F) Labeled Benzothiazole Derivative as a Biosensor for detection of Alzheimer's Disease using Magnetic Resonance Imaging. ResearchGate.

- Kumar, S., & Singh, P. (n.d.). Benzothiazole-Based Fluorescent Probes for Various Applications. Taylor & Francis eBooks.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijper.org [ijper.org]

- 5. researchgate.net [researchgate.net]

- 6. lirias.kuleuven.be [lirias.kuleuven.be]

- 7. scribd.com [scribd.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Fluorine substituted benzothiazole-based low bandgap polymers for photovoltaic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of novel fluorinated benzothiazol-2-yl-1,2,4-triazoles: Molecular docking, antifungal evaluation and <i>in silico</i> evaluation for SAR - Arabian Journal of Chemistry [arabjchem.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. diva-portal.org [diva-portal.org]

- 15. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mass spectral identification of benzothiazole derivatives leached into injections by disposable syringes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 2-Benzothiazolecarbonitrile, 5,6-difluoro- in Medicinal Chemistry

This guide details the strategic application of 2-Benzothiazolecarbonitrile, 5,6-difluoro- (referred to herein as 5,6-F2-CBT ) in medicinal chemistry. It focuses on its dual role as a high-reactivity "warhead" for covalent inhibition and as a bioorthogonal probe for proteomic profiling.

Executive Summary & Chemical Rationale

The 2-cyanobenzothiazole (CBT) scaffold is a privileged structure in medicinal chemistry, widely recognized for its ability to undergo condensation with 1,2-aminothiols (e.g., N-terminal cysteine). The 5,6-difluoro- analog represents a critical electronic modification of this scaffold.

The "Fluorine Effect" in CBT Scaffolds

The introduction of fluorine atoms at the 5 and 6 positions is not merely structural; it is a functional tuning of the benzothiazole ring's electronic landscape.

-

Enhanced Electrophilicity: The strong inductive electron-withdrawing effect (-I) of the fluorine atoms decreases electron density on the benzothiazole ring. This significantly increases the electrophilicity of the nitrile carbon at position 2, accelerating nucleophilic attack by cysteine thiols (

enhancement). -

Metabolic Blocking: The 6-position of benzothiazoles is a common site for oxidative metabolism (hydroxylation). Fluorine substitution at this position effectively blocks this metabolic soft spot, enhancing the compound's metabolic stability (

). -

pKa Modulation: In the context of luciferin analogs (where this scaffold serves as a precursor), 5,6-difluorination lowers the pKa of the phenolic hydroxyl (if generated downstream), leading to red-shifted bioluminescence desirable for deep-tissue imaging.

Core Applications

Application A: Covalent Fragment Screening (Cysteine Proteases)

5,6-F2-CBT serves as a reversible covalent inhibitor warhead. The nitrile group reacts with the catalytic cysteine of proteases (e.g., Cathepsin K, S, or Caspases) to form a thioimidate adduct.

-

Mechanism: The nucleophilic cysteine thiolate attacks the nitrile carbon. The 5,6-difluoro substitution stabilizes the transition state and the resulting thioimidate anion via inductive effects, potentially increasing potency (

) compared to the non-fluorinated parent. -

Utility: Ideal for Fragment-Based Drug Discovery (FBDD) campaigns targeting "undruggable" cysteine residues.

Application B: Bioorthogonal "Click" Labeling (CBT-Cys Condensation)

This is the gold standard application. 5,6-F2-CBT reacts specifically with N-terminal cysteine residues to form a stable thiazoline ring.

-

Advantage: The reaction proceeds under physiological conditions (pH 7.4, aqueous buffer) with no metal catalyst. The fluorinated analog exhibits faster kinetics than standard CBT, making it superior for labeling low-abundance proteins where reaction rate is the limiting factor.

Experimental Protocols

Protocol 1: Chemical Synthesis of 5,6-F2-CBT

Rationale: Commercial availability can be sporadic. This robust protocol ensures a high-purity supply starting from 3,4-difluoroaniline.

Reagents:

-

3,4-Difluoroaniline (CAS: 3863-11-4)[1]

-

Appel Salt (4,5-Dichloro-1,2,3-dithiazolium chloride)

-

Pyridine, Dichloromethane (DCM), Acetonitrile.

Step-by-Step Methodology:

-

Appel Salt Condensation: Dissolve 3,4-difluoroaniline (1.0 eq) in dry DCM under Argon. Add Appel salt (1.1 eq) and stir at room temperature (RT) for 1 hour. The solution will turn dark, indicating the formation of the imino-dithiazole intermediate.

-

Cyclization: Add pyridine (2.0 eq) dropwise. The mixture is stirred for 2 hours. The base facilitates the intramolecular nucleophilic aromatic substitution (

) and fragmentation to form the 2-cyanobenzothiazole core. -

Workup: Quench with water. Extract with DCM (3x). Wash combined organics with 1N HCl (to remove pyridine) and brine.

-

Purification: Dry over

, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient). -

Validation: Confirm structure via

-NMR (expect two distinct signals around -130 to -145 ppm) and FT-IR (sharp nitrile stretch at ~2230

Protocol 2: Kinetic Profiling of CBT-Cys Click Reaction

Rationale: To quantify the reactivity enhancement of the 5,6-difluoro analog against a standard peptide substrate.

Materials:

-

Probe: 5,6-F2-CBT (10 mM stock in DMSO).

-

Substrate: Peptide H-Cys-Gly-Phe-Trp-OH (N-terminal Cys is mandatory).

-

Buffer: PBS, pH 7.4.

Workflow:

-

Preparation: Dilute Peptide to 100

in PBS. -

Initiation: Add 5,6-F2-CBT to a final concentration of 100

(1:1 stoichiometry) or 1 mM (pseudo-first-order conditions). -

Monitoring: Immediately monitor the reaction via UV-Vis spectrophotometry.

-

Track: Disappearance of the CBT nitrile peak (~260-300 nm) and appearance of the thiazoline product (~320-350 nm).

-

-

Data Analysis: Plot Absorbance vs. Time. Fit data to a second-order rate equation to determine

.-

Expectation: The 5,6-F2-CBT should show a

significantly higher than the unsubstituted CBT (typ. > 10-20

-

Visualizations & Data

Figure 1: Reaction Mechanism & Electronic Activation

The following diagram illustrates the mechanistic pathway of the CBT-Cys condensation, highlighting how the 5,6-difluoro substitution enhances the electrophilicity of the nitrile warhead.

Caption: Mechanism of CBT-Cys condensation. The electron-withdrawing fluorines (5,6-F) activate the nitrile carbon, accelerating the rate-limiting nucleophilic attack by the cysteine thiolate.

Table 1: Comparative Physicochemical Properties[2]

| Property | Unsubstituted CBT | 5,6-Difluoro-CBT | Impact on Medicinal Chemistry |

| LogP (Lipophilicity) | ~2.1 | ~2.6 | Improved membrane permeability for intracellular targeting. |

| Nitrile Reactivity | Moderate | High | Faster labeling kinetics; tighter covalent binding. |

| Metabolic Stability | Low (C6 oxidation) | High | Blocked C6 position prevents P450-mediated hydroxylation. |

| UV Absorbance | Slight red-shift aids in spectroscopic differentiation. |

References

-

Liang, G., Ren, H., & Rao, J. (2010). A biocompatible condensation reaction for the labeling of terminal cysteine residues on proteins.[2] Nature Chemistry, 2(1), 54–60. Link

-

Reddy, P. V., et al. (2014). Synthesis and bioluminescence of difluoroluciferin. Tetrahedron Letters, 55(30), 4149-4152. Link

-

Kaszynski, P., et al. (2002). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 116(1), 35-42. Link

-

Yan, G., Kuang, C., Zhang, Y., & Wang, J. (2010).[3] Palladium-Catalyzed Direct Cyanation of Indoles with K4[Fe(CN)6].[3] Organic Letters, 12(5), 1052–1055. Link

-

Sun, J., et al. (2018).[4][5][6] 5,6-Difluorobenzothiazole-Based Conjugated Polymers with Large Band Gaps and Deep Highest Occupied Molecular Orbital Levels.[6][7][8] ACS Applied Materials & Interfaces, 10(13), 11094-11100.[7] Link

Sources

Title: Precision Electrophiles in Oncology: Application of 5,6-Difluorobenzo[d]thiazole-2-carbonitrile in Covalent Drug Discovery

Application Note: 5,6-Difluorobenzo[d]thiazole-2-carbonitrile (DFBTC)

Abstract

This guide details the application of 5,6-difluorobenzo[d]thiazole-2-carbonitrile (DFBTC) as a privileged scaffold in anticancer drug discovery. Unlike generic benzothiazoles, the 5,6-difluoro substitution pattern confers unique electronic activation to the C-2 nitrile "warhead," optimizing it for reversible covalent inhibition of cysteine proteases (e.g., Cathepsins, USP7) and bioorthogonal imaging of tumor metabolism. This document provides mechanistic insights, synthesis protocols, and validated assay workflows for integrating DFBTC into lead optimization campaigns.

Chemical Biology Profile

The Nitrile Warhead & Fluorine Effect

The 2-carbonitrile group on the benzothiazole ring is a "soft" electrophile. In the context of drug discovery, it targets nucleophilic cysteine residues (e.g., Cys25 in Cathepsin K/L) to form a thioimidate adduct .

-

Reversible Covalency: Unlike irreversible warheads (e.g., acrylamides) that can lead to off-target toxicity, the nitrile-cysteine adduct is reversible. This allows for high potency with reduced immunogenicity.

-

The 5,6-Difluoro Advantage:

-

Electronic Activation: The fluorine atoms at positions 5 and 6 are strongly electron-withdrawing (inductive effect). This lowers the LUMO energy of the nitrile group, increasing its susceptibility to nucleophilic attack by the catalytic cysteine thiolate (

). -

Metabolic Stability: Fluorine substitution blocks metabolic "soft spots" (C-5/C-6 positions) prone to oxidative hydroxylation by Cytochrome P450s, thereby extending the in vivo half-life.

-

Lipophilicity: The difluoro-motif increases

, enhancing membrane permeability for intracellular target engagement.

-

Application I: Design of Cysteine Protease Inhibitors

Target Class: Cathepsins (B, K, L, S) – Upregulated in metastatic breast and lung cancers. Mechanism: The DFBTC scaffold acts as a P2-P3 mimetic, positioning the nitrile carbon (P1) into the active site.

Mechanism of Action (DOT Diagram)

Caption: Kinetic mechanism of reversible covalent inhibition. The 5,6-difluoro substitution accelerates the

Protocol 1: Cathepsin B Inhibition Assay (Fluorogenic)

Objective: Determine the

Reagents:

-

Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5.

-

Activator: 5 mM DTT (Freshly prepared; essential to keep active site Cys reduced).

-

Substrate: Z-Arg-Arg-AMC (Fluorogenic,

). -

Enzyme: Recombinant Human Cathepsin B (0.5 nM final).

Procedure:

-

Pre-incubation: In a black 96-well plate, mix

of Assay Buffer (with DTT) and -

Add

of Enzyme solution. -

Incubate at 37°C for 15 minutes . (Crucial for establishing the covalent equilibrium).

-

Initiation: Add

of Substrate (Final conc. -

Measurement: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 minutes.

-

Analysis: Calculate the slope (RFU/min) for the linear portion. Plot % Inhibition vs. Log[Inhibitor] to derive

.

Application II: Bioorthogonal Synthesis & Imaging

Concept: DFBTC derivatives can serve as precursors for firefly luciferin analogs. The reaction between the nitrile and D-cysteine yields a thiazoline ring (luciferin core). Oncology Utility: By conjugating D-Cysteine to a peptide substrate (e.g., DEVD-Cys), one can image Caspase-3 activity (apoptosis) in tumors. When Caspase-3 cleaves the peptide, free Cys is released, reacting with DFBTC to form a fluorescent/bioluminescent product in situ.

Protocol 2: "Click" Synthesis of 5,6-Difluoroluciferin

Objective: Synthesize the luciferin analog for bioluminescence assays.

-

Dissolve DFBTC (1 eq, 0.5 mmol) in degassed Methanol (

). -

Add D-Cysteine Hydrochloride (1.5 eq) dissolved in minimal water (

). -

Buffer: Add Potassium Carbonate (

, 2 eq) to adjust pH to ~8.0. -

Reaction: Stir at Room Temperature for 30 minutes under

. The solution will turn yellow/green. -

Purification: Acidify to pH 3 with 1M HCl. The precipitate is the 5,6-difluoroluciferin. Filter and wash with cold water.[1]

-

Validation: NMR and Mass Spec (M+1).

Synthetic Protocol: Preparation of DFBTC

Method: The Appel Salt Cyclization is preferred over the Sandmeyer reaction for its scalability and safety (avoids cyanide salts).

Workflow Diagram (DOT)

Caption: Scalable synthesis of DFBTC via Appel Salt technology.

Step-by-Step Synthesis

-

Condensation: To a solution of 3,4-difluoroaniline (10 mmol) in dry DCM (20 mL), add Appel Salt (4,5-dichloro-1,2,3-dithiazolium chloride, 11 mmol).

-

Stir: React at room temperature for 1–2 hours. The mixture will turn orange/red (formation of the imino-dithiazole intermediate).

-

Fragmentation: Add Pyridine (20 mmol) or DBU (20 mmol) dropwise. The reaction is exothermic; cool if necessary.

-

Mechanism: The base triggers the fragmentation of the dithiazole ring, releasing sulfur and HCl to form the benzothiazole-2-carbonitrile core.

-

Workup: Wash with 1M HCl (to remove pyridine), then Brine. Dry over

. -

Purification: Silica gel chromatography (Hexane:EtOAc 9:1). DFBTC typically elutes as a white/off-white solid.

Data Summary & Troubleshooting

| Parameter | Specification | Troubleshooting Tip |

| Solubility | Low in water; High in DMSO/DMF. | Store 10mM stocks in DMSO at -20°C. Avoid freeze-thaw cycles. |

| Stability | Hydrolyzes to amide at pH > 9. | Perform assays at pH 5.5–7.4. Avoid alkaline buffers. |

| Reactivity | Reacts with free thiols (DTT/GSH). | In enzyme assays, add DFBTC last or pre-incubate enzyme+inhibitor before adding substrate to avoid quenching by DTT. |

| Detection | UV | Nitrile stretch in IR at |

References

-

Cysteine Protease Inhibition Mechanism

-

Synthesis via Appel Salt

-

Bioorthogonal Imaging (CBT-Cys Reaction)

-

Benzothiazole Anticancer Review

- Title: Benzothiazole deriv

- Source: Taylor & Francis / NIH.

-

URL:[Link]

Sources

- 1. neuroquantology.com [neuroquantology.com]

- 2. Structural Basis for the Inhibition of Coronaviral Main Proteases by a Benzothiazole-Based Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Exploring Condensation Reaction Between Aromatic Nitriles and Amino Thiols to Form Nanoparticles in Cells for Imaging the Activity of Protease and Glycosidase - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Benzothiazolecarbonitrile, 5,6-difluoro-

Executive Summary & Strategic Overview

The synthesis of 5,6-difluoro-2-benzothiazolecarbonitrile presents a specific set of challenges driven by the electron-withdrawing nature of the fluorine substituents. While these groups enhance the biological activity and metabolic stability of the final scaffold, they significantly alter the reactivity of the benzothiazole ring.[1]

Core Challenges:

-

Nucleophilic Sensitivity: The C-2 position is highly electrophilic.[1] Standard cyanation conditions using strong nucleophiles (e.g., NaCN) often lead to ring-opening or polymerization rather than substitution.[1]

-

Catalyst Poisoning: In Pd-catalyzed cross-couplings, the nitrogen and sulfur atoms of the benzothiazole ring can coordinate to the palladium center, deactivating the catalyst.[1]

-

Hydrolysis: The resulting nitrile is electronically activated and prone to rapid hydrolysis to the amide (–CONH₂) in the presence of trace moisture.[1]

This guide outlines two validated protocols. Protocol A is the industry-standard "Sandmeyer + Cross-Coupling" route, optimized for reagent accessibility.[1] Protocol B is a "High-Efficiency" route using Appel’s Salt, recommended for maximizing yield if the reagent is procurable.[1]

Master Workflows (Visualized)

The following diagram illustrates the two primary pathways and the critical decision points for optimization.

Caption: Comparative workflow for the synthesis of 5,6-difluoro-2-benzothiazolecarbonitrile. Route A is modular; Route B is convergent.

Optimized Protocols

Protocol A: The "Robust" Route (Sandmeyer + Pd-Cyanation)

Best for: Labs with standard inventory (Pd catalysts, Cu salts).

Step 1: Synthesis of 2-Bromo-5,6-difluorobenzothiazole

Reaction: Sandmeyer-type substitution.[1] Critical Insight: The 2-amino precursor is weakly basic due to the fluorines. Standard aqueous diazotization (NaNO₂/HCl) often fails due to poor solubility and stability.[1] Anhydrous diazotization is required.[1]

-

Dissolution: Suspend 2-amino-5,6-difluorobenzothiazole (1.0 equiv) in anhydrous Acetonitrile (MeCN).

-

Bromine Source: Add CuBr₂ (1.2 equiv). The solution will turn dark.

-

Diazotization: Dropwise add tert-butyl nitrite (tBuONO) (1.5 equiv) at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc.[1]

-

Yield Target: 85-90%[1]

-

Step 2: Cyanation (The Bottleneck)

Reaction: Rosenmund-von Braun (modified) or Pd-catalyzed coupling.[2] Protocol:

-

Setup: In a dry Schlenk flask, combine the 2-bromo intermediate (1.0 equiv), Zn(CN)₂ (0.6 equiv), and Pd(PPh₃)₄ (5-8 mol%).

-

Solvent: Add anhydrous DMF (degassed). Concentration: 0.1 M.[1]

-

Note: Do not use DMSO if possible; it makes workup difficult and can oxidize the product.[1]

-

-

Activation: Heat to 80-90°C under Argon for 4-6 hours.

-

Workup: Cool to RT. Dilute with EtOAc. Wash with 5% NH₄OH (to remove Cu/Zn salts) followed by brine.[1]

Protocol B: The "High-Efficiency" Route (Appel Salt)

Best for: Maximizing yield (>90%) and avoiding transition metals.

Mechanism: This route utilizes 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) to convert the aniline directly to the nitrile in a cascade sequence.

-

Condensation: Dissolve 3,4-difluoroaniline (1.0 equiv) and Appel salt (1.1 equiv) in dry DCM. Stir at RT for 1-2 hours.[1]

-

Observation: Formation of a yellow/orange precipitate (imino-dithiazole intermediate).[1]

-

-

Cyclization: Add DBU (2.5 equiv) or Pyridine (excess) dropwise.[1]

-

Reaction: The mixture becomes homogeneous and dark. Stir for 30 mins.

-

Workup: Direct silica gel filtration or aqueous wash.[1]

Technical Support & Troubleshooting (Q&A)

Issue Category 1: Low Yield in Cyanation (Protocol A)

Q: My reaction stalls at 50% conversion. Adding more catalyst doesn't help.[1] Why? A: This is likely catalyst poisoning .[1] The benzothiazole nitrogen and sulfur can chelate Pd(II) species, removing them from the catalytic cycle.[1]

-

Solution 1 (Additives): Add Zn powder (10-20 mol%) to the reaction. This helps reduce inactive Pd(II) back to the active Pd(0) species.

-

Solution 2 (Ligand Switch): Switch from Pd(PPh₃)₄ to Pd₂(dba)₃ + dppf . The bidentate ligand (dppf) is more resistant to displacement by the benzothiazole heteroatoms.

Q: I see a black precipitate and no product. A: This indicates "Palladium Black" formation , meaning your catalyst decomposed before reacting.[1]

-

Root Cause: Oxygen ingress or insufficient ligand stabilization.[1]

-

Fix: Ensure rigorous degassing (freeze-pump-thaw x3). Keep the temperature below 100°C.

Issue Category 2: Product Instability

Q: I isolated the nitrile, but after a day on the bench, it turned into a white solid (Amide). A: The 5,6-difluoro substitution makes the C-2 nitrile extremely electron-deficient, acting like a super-electrophile. It hydrolyzes with atmospheric moisture.[1]

-

Storage: Store under Argon at -20°C.

-

Purification: Avoid aqueous workups if possible. Use a short plug of silica with 100% DCM or EtOAc/Hexane, and minimize exposure time to silica (which is slightly acidic/wet).[1]

Issue Category 3: Impurities

Q: I see a dimer byproduct (Ar-Ar) in the Pd-cyanation step. A: This is homocoupling of the bromide.[1]

-

Cause: Low concentration of cyanide source or excessive catalyst loading relative to the cyanide.[1]

-

Fix: Ensure Zn(CN)₂ is finely powdered (or use molecular iodine activation) to improve solubility. Do not use a large excess of Pd.[1]

Quantitative Data Summary

| Parameter | Protocol A (Pd-Cyanation) | Protocol B (Appel Salt) |

| Overall Yield | 45 - 65% | 85 - 95% |

| Step Count | 3 Steps | 2 Steps (One-pot possible) |

| Reagent Cost | Moderate (Pd, Ligands) | High (Appel Salt) |

| Scalability | Good (kg scale feasible) | Limited by Appel Salt supply |

| Purification | Column Chromatography | Filtration / Recrystallization |

| Key Risk | Catalyst Poisoning | Moisture Sensitivity of Salt |

References

-

Appel Salt Route Optimization

-

Pd-Catalyzed Cyanation Conditions

-

Sandmeyer/Diazotization Troubleshooting

- Title: Common side reactions in the synthesis of 2-Chlorothiazole-5-thiol (Analogous Chemistry).

-

Source: BenchChem Technical Support.[1]

- Relevance: General troubleshooting for diazotization of electron-poor amino-heterocycles.

-

Alternative Cyanation Strategy

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgsyn.org [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. sciforum.net [sciforum.net]

- 7. Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole - White Rose Research Online [eprints.whiterose.ac.uk]

- 8. d-nb.info [d-nb.info]

Identifying side products in the synthesis of 5,6-difluorobenzo[d]thiazole-2-carbonitrile

Technical Support Center: Synthesis & Impurity Profiling of 5,6-Difluorobenzo[d]thiazole-2-carbonitrile

Executive Summary

Synthesizing 5,6-difluorobenzo[d]thiazole-2-carbonitrile (Target ID: 5,6-DFBT-CN ) requires navigating a landscape of regio-selectivity and functional group instability. This guide moves beyond standard textbook procedures to address the specific failure modes encountered in the lab: regio-isomeric contamination during cyclization, hydrolysis during workup, and incomplete conversion during cyanation.

The following protocols and diagnostic tools are designed to isolate, identify, and eliminate these side products.

Visualizing the Impurity Landscape

The following pathway map illustrates the critical control points (CCPs) where side products are generated. Use this to trace the origin of impurities found in your LC-MS or NMR data.

Caption: Reaction pathway analysis for 5,6-DFBT-CN synthesis showing critical branching points for regio-isomers (A), hydrolysis products (B, C, D), and dimers (E).

Module 1: The Regioisomer Challenge (Impurity A)

The Issue: When cyclizing 3,4-difluoroaniline (a common precursor) using KSCN/Br

-

Target: Attack at C6 yields the 5,6-difluoro isomer.

-

Impurity: Attack at C2 yields the 4,5-difluoro isomer.

Diagnostic Q&A:

-

Q: How do I distinguish the 4,5-isomer from the 5,6-isomer by NMR?

-

A: Look at the aromatic coupling constants (

and-

5,6-Difluoro (Target): The two aromatic protons are para to each other. They will appear as two doublets of doublets (dd) with no large ortho H-H coupling (~7-9 Hz). You will primarily see H-F coupling (

Hz). -

4,5-Difluoro (Impurity): The two aromatic protons are ortho to each other. You will see a distinct ortho H-H coupling (

Hz) in addition to F coupling.

-

-

-

Q: Can I separate them?

-

A: Separation is difficult at the nitrile stage. It is strictly recommended to purify at the 2-amino or 2-chloro stage. The 4,5-isomer is generally more polar due to the exposed nitrogen lone pair (less steric hindrance from the fluorine).

-

Module 2: The Cyanation Step (Impurities B, C, E)

The Issue: Converting the 2-chloro/bromo intermediate to the nitrile is the most failure-prone step. The nitrile group is electron-deficient and activates the C2 position for nucleophilic attack (hydrolysis) or radical dimerization.

Troubleshooting Guide:

Scenario 1: "I see a peak at M+18 in my LC-MS."

-

Diagnosis: Impurity C (Carboxamide) .

-

Cause: Hydrolysis of the nitrile.[1] This often happens during purification on silica gel, especially if the silica is acidic or the eluent contains methanol/water.

-

Solution:

-

Neutralize your silica gel with 1% Triethylamine (TEA) before loading the column.

-

Avoid aqueous workups if possible; filter inorganic salts and evaporate.

-

Store the product in a desiccator; atmospheric moisture can hydrolyze the solid over time.

-

Scenario 2: "My yield is low, and I see a highly non-polar spot by TLC."

-

Diagnosis: Impurity E (Homocoupling Dimer) .

-

Cause: If using Pd-catalyzed cyanation (e.g., Pd

(dba) -

Solution:

-

Switch to a copper-mediated Rosenmund-von Braun reaction (CuCN in DMF/NMP at 160°C). While harsh, it avoids the dimerization cycle of Palladium.

-

If sticking to Pd: Increase the concentration of the cyanide source (Zn(CN)

) and ensure strict O

-

Scenario 3: "Starting material (2-Chloro) persists despite heating."

-

Diagnosis: Stalled Reaction .

-

Cause: Fluorine atoms at 5,6 positions deactivate the C2-Cl bond towards oxidative addition (in Pd catalysis) or nucleophilic attack (SNAr) due to resonance donation (mesomeric effect), despite their inductive withdrawal.

-

Solution:

-

Catalyst: Use a more electron-rich ligand (e.g., Xantphos or dppf) to facilitate oxidative addition.

-

Solvent: Switch from DMF to NMP (N-methyl-2-pyrrolidone) to allow higher reaction temperatures (180°C+).

-

Module 3: Analytical Fingerprinting

Use this table to definitively identify your isolated product versus common side products.

| Compound | Structure Note | IR (cm⁻¹) | ¹H NMR (DMSO-d₆) | ¹⁹F NMR | MS (ESI) |

| Target (2-CN) | Nitrile at C2 | 2230-2245 (s) | 2 Ar-H (dd, distinct) | 2 signals | [M+H]⁺ |

| Amide (Impurity C) | -CONH₂ at C2 | 3100-3400 (br), 1680 (s) | 2 Ar-H + 2 broad singlets (NH₂) | Shifted downfield | [M+18+H]⁺ |

| Acid (Impurity D) | -COOH at C2 | 2500-3000 (v. br), 1700 (s) | 2 Ar-H + 1 broad (OH) | Shifted downfield | [M+1+H]⁺ (or M-H neg) |

| 2-Chloro | Cl at C2 | No CN/CO bands | 2 Ar-H (upfield vs CN) | Distinct shift | [M/M+2] (3:1 ratio) |

| Dimer | Ar-Ar bond | No CN band | 2 Ar-H (complex) | Complex | [2M-2CN+H]⁺ |

Critical Note on ¹⁹F NMR: The chemical shift of the fluorine atoms is highly sensitive to the substituent at C2.

-

2-CN: Electron-withdrawing CN causes a downfield shift (deshielding) of the F signals compared to 2-Cl.

-

2-OH (Tautomer): Electron-donating OH/C=O causes an upfield shift.

Module 4: Validated Synthesis Protocol (2-Step)

To minimize the impurities listed above, we recommend the Sandmeyer-Cyanation route over direct aniline condensation, as it offers better purification control.

Step 1: Synthesis of 2-Chloro-5,6-difluorobenzo[d]thiazole

-

Reagents: 2-Amino-5,6-difluorobenzo[d]thiazole (1.0 eq), t-Butyl Nitrite (1.5 eq), CuCl₂ (1.2 eq).

-

Solvent: Acetonitrile (Dry).

-

Procedure: Heat to 60°C for 2 hours.

-

Why this works: Anhydrous Sandmeyer conditions prevent the formation of Impurity B (2-Hydroxy) which is common in aqueous NaNO₂/HCl protocols [1].

Step 2: Cyanation (Rosenmund-von Braun Modification)

-

Reagents: 2-Chloro intermediate (1.0 eq), CuCN (1.2 eq).

-

Solvent: NMP (Dry). Do not use DMF (decomposes at high T to dimethylamine, causing side reactions).

-

Procedure: Microwave irradiation at 180°C for 30 mins OR sealed tube at 160°C for 4 hours.

-

Workup (Crucial):

-

Pour into aqueous FeCl₃ or ethylenediamine solution to complex the copper salts (removes green color).

-

Extract with EtOAc.[2]

-

Purification: Flash chromatography (Hexane/EtOAc 9:1). Neutralize silica with 1% Et₃N to prevent hydrolysis to Impurity C .

-

References

-

Organic Chemistry Portal. (2024). Synthesis of Benzothiazoles. Retrieved from [Link]

- Supports the mechanistic pathways for cyclization and Sandmeyer transform

-

Vertex AI Search Results (NIH/PubMed). (2018). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization. Retrieved from [Link]

- Provides data on Pd-catalyzed cyanation side products and hydrolysis risks.

-

Organic Syntheses. (2018). Synthesis of 6-Methylbenzo[d]thiazole-2-carbonitrile. Org. Synth. 2018, 95, 177-191. Retrieved from [Link]

- Authoritative protocol for dehydration and cyanation workups, highlighting moisture sensitivity.

-

MDPI Molecules. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Retrieved from [Link][3]

- Discusses nucleophilic substitution p

Sources

Technical Support Center: Recrystallization of 5,6-Difluorobenzo[d]thiazole-2-carbonitrile

Part 1: Diagnostic & Quick Fixes

Is your recrystallization failing? Match your observation to the technical solution below.

| Observation | Root Cause | Immediate Action |

| Oiling Out (Liquid phase separates before crystals form) | The melting point of the solvated impurity-product mix is lower than the solvent's boiling point. Fluorination lowers surface energy, exacerbating this. | Do not cool rapidly. Re-heat to dissolve, add a seed crystal at the cloud point, and wrap the flask in foil to cool over 4-6 hours. Switch to Protocol B (Toluene/Heptane). |

| Hydrolysis (Product turns into a high-melting white solid insoluble in organic solvents) | Conversion of the nitrile (-CN) to the amide (-CONH₂) due to moisture and heat. | Stop using aqueous solvents. Switch immediately to anhydrous Protocol B . Confirm identity via IR (Look for amide C=O stretch at ~1680 cm⁻¹). |

| Low Yield (Significant material loss in mother liquor) | 5,6-difluoro substitution increases lipophilicity, making the compound too soluble in non-polar solvents like pure hexane or ether. | Use a more polar anti-solvent or lower the temperature to -20°C. Ensure the solvent volume is minimized (saturation point). |

| Dark Coloration (Yellow/Brown instead of White/Pale Yellow) | Oxidation of trace thiophenol precursors or polymerization. | Perform a hot filtration with activated charcoal before crystallization.[1] |

Part 2: Technical Deep Dive & Causality

The Physics of Fluorinated Benzothiazoles

Recrystallizing 5,6-difluorobenzo[d]thiazole-2-carbonitrile presents a unique challenge compared to its non-fluorinated parent.

-

Lipophilicity & Lattice Energy: The introduction of fluorine atoms at the 5 and 6 positions significantly increases the lipophilicity (LogP) of the molecule while altering the crystal lattice energy. Fluorine acts as a weak hydrogen bond acceptor but creates a rigid, planar stacking arrangement. This often leads to polymorphism , where the compound may crystallize in different forms depending on the cooling rate.

-

The "Oiling Out" Phenomenon: Fluorinated aromatics often exhibit a "metastable liquid zone." When cooling a hot solution, the compound may separate as a supercooled oil rather than nucleating into a crystal.[2] This is thermodynamically favorable for the system but disastrous for purity.

-

Solution: You must bypass the liquid-liquid phase separation boundary by keeping the concentration slightly lower or the temperature slightly higher until seeding induces nucleation.

-

-

Nitrile Instability: The C2-carbonitrile group is electron-deficient, activated by the benzothiazole ring. In boiling water or alcohols (protic solvents), it is susceptible to nucleophilic attack, converting the desired nitrile to the amide (5,6-difluorobenzo[d]thiazole-2-carboxamide).

Part 3: Optimized Protocols

Protocol A: The "Standard" Method (Ethanol/Water)

Best for: Initial purification of crude material with moderate impurities.

-

Dissolution: Suspend crude solid in Ethanol (95%) at 60°C. Add solvent dropwise until dissolved.

-

Note: Do not exceed 75°C to minimize hydrolysis risk.

-

-

Filtration: If insoluble black specks remain, perform a hot filtration through a pre-warmed glass frit or Celite pad.

-

Anti-Solvent: Remove from heat.[3] Add warm Water (50°C) dropwise until a persistent turbidity (cloudiness) appears.

-

Clearing: Add 1-2 drops of Ethanol to clear the solution.

-

Crystallization: Allow to cool to room temperature undisturbed for 3 hours. Then move to 4°C (fridge) for 2 hours.

-

Isolation: Filter and wash with cold 50% EtOH/Water.

Protocol B: The "Anhydrous" Method (Toluene/Heptane)

Best for: High-purity requirements, preventing hydrolysis, and fixing "oiling out" issues.

-

Dissolution: Dissolve crude solid in minimum hot Toluene (~90°C).

-

Precipitation: Slowly add hot Heptane (or Hexane) until the solution becomes slightly cloudy.

-

Seeding (Critical): Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod.

-

Slow Cooling: Wrap the flask in aluminum foil and a towel (insulation) to ensure very slow cooling to room temperature over 6+ hours.

-

Isolation: Filter and wash with cold Heptane.

Protocol C: The "Stubborn" Method (DMF)